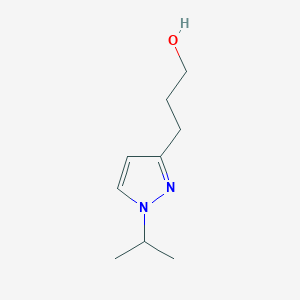

3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol

説明

BenchChem offers high-quality 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C9H16N2O |

|---|---|

分子量 |

168.24 g/mol |

IUPAC名 |

3-(1-propan-2-ylpyrazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C9H16N2O/c1-8(2)11-6-5-9(10-11)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |

InChIキー |

CEYPJLUXUYWOGJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C=CC(=N1)CCCO |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Acidity & pKa Profiling of Pyrazole-Propanol Derivatives

[1]

Executive Summary

In drug discovery, pyrazole-propanol derivatives represent a privileged scaffold, often found in kinase inhibitors, beta-blockers, and antiprotozoal agents. Their physicochemical behavior is governed by the amphoteric nature of the pyrazole ring and the hydrogen-bonding potential of the propanol chain.

Understanding the acid dissociation constant (pKa) of these derivatives is critical for predicting:

-

Solubility: Ionization status directly dictates aqueous solubility.[1]

-

Permeability: Neutral species passively diffuse through membranes more effectively.[1]

-

Binding Affinity: The protonation state determines hydrogen bond donor/acceptor capabilities within the active site.[1]

This guide details the structural determinants of acidity, validated experimental protocols for pKa determination, and the impact of intramolecular hydrogen bonding on molecular properties.

Structural Basis of Acidity

The acidity of pyrazole-propanol derivatives arises from the interplay between the aromatic pyrazole core and the aliphatic propanol side chain.

The Pyrazole Core: Amphoteric Nature

The pyrazole ring contains two nitrogen atoms with distinct electronic environments:

-

Pyrrole-like Nitrogen (

): Bonded to hydrogen in the neutral form.[1] It acts as a weak acid (H-bond donor).[1]-

pKa (Deprotonation): ~14.2 (in water).[1]

-

-

Pyridine-like Nitrogen (

): Possesses a lone pair.[1] It acts as a weak base (H-bond acceptor).[1]-

pKa (Protonation): ~2.5 (forming the pyrazolium cation).[1]

-

The Propanol Chain: Electronic & Steric Modulation

The propanol side chain (

-

Inductive Effects: The electron-withdrawing oxygen atom can slightly lower the pKa of the pyrazole cation.

-

Intramolecular Hydrogen Bonding: This is the most significant factor.[1] The hydroxyl group can form a hydrogen bond with the pyridine-like nitrogen (

) or a nearby amine, stabilizing specific ionization states and shifting the observed pKa by 1–2 log units.

Visualization: Ionization Equilibria

The following diagram illustrates the ionization states and the potential for intramolecular stabilization.

Caption: Ionization equilibrium of the pyrazole core. The neutral form dominates at physiological pH but can be stabilized by intramolecular H-bonding (green node).

pKa Determination Methodologies

Due to the varying solubility of pyrazole-propanol derivatives, a "one-size-fits-all" approach is insufficient.[1] Below are three validated protocols ranging from standard to advanced.

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Compounds with aqueous solubility > 0.5 mM.[1]

-

Preparation: Dissolve 1–5 mg of the derivative in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Acidification: Lower pH to ~1.8 using 0.5 M HCl to ensure full protonation of the pyridine-like nitrogen.

-

Titration: Titrate with 0.5 M KOH standardized solution under inert gas (

or Ar) to prevent -

Data Acquisition: Record pH vs. Volume of titrant.

-

Analysis: Use the Bjerrum plot or Gran analysis to determine the inflection points (

and

Protocol B: Cosolvent Potentiometry (The Yasuda-Shedlovsky Method)

Best for: Lipophilic drug candidates (Solubility < 0.1 mM).[1]

-

Workflow: Perform titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

-

Extrapolation: Plot the apparent pKa (

) against the weight fraction of cosolvent or dielectric constant ( -

Calculation: Extrapolate to 0% cosolvent to obtain the aqueous pKa (

).[1]-

Equation:

-

Protocol C: UV-Metric Spectrophotometry

Best for: Compounds with distinct UV chromophores and very low solubility.[1]

-

Scan: Record UV-Vis spectra (200–400 nm) of the compound in highly acidic (pH 1) and highly basic (pH 13) buffers to identify

shifts. -

Buffer Series: Prepare samples in a universal buffer series (pH 2 to 12) with constant ionic strength.

-

Measurement: Measure absorbance at the analytical wavelength (

or -

Fitting: Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation.[1]

Data Analysis & Case Studies

Representative pKa Values

The table below summarizes pKa shifts based on substitution patterns in pyrazole derivatives.

| Compound Class | Substituent Effect | Approx. pKa (PyH+) | Approx.[1] pKa (NH) |

| Unsubstituted Pyrazole | Baseline | 2.52 | 14.21 |

| 3-Methylpyrazole | Electron Donating (+I) | 3.56 | 14.8 |

| 3-Nitropyrazole | Electron Withdrawing (-R) | -1.96 | 9.6 |

| Pyrazole-Propanol (Generic) | H-Bond Stabilization | 2.0 – 6.5 * | > 15 |

*Note: The wide range in the protonated pKa (2.0 – 6.5) for propanol derivatives depends heavily on whether the propanol amine is primary, secondary, or tertiary, and if intramolecular H-bonding is present.

Case Study: Stereoisomers & Intramolecular H-Bonding

A critical study on Trypanosoma cruzi inhibitors revealed how stereochemistry in pyrazole-propanol derivatives dramatically alters pKa.[1]

-

Scenario: Two sets of stereoisomers (cis vs. trans) of a pyrazole-containing inhibitor.

-

Observation:

-

Trans-isomer: Capable of forming an intramolecular Hydrogen Bond between the propanol hydroxyl and the amine/pyrazole nitrogen.

-

Cis-isomer: Sterically prevented from H-bonding.[1]

-

-

Result:

-

Impact: The trans-isomer (pKa 6.[1]1) was mostly neutral at physiological pH (7.4), leading to significantly higher cell permeability compared to the cis-isomer.

Visual Workflow: Determining pKa for Lipophilic Compounds

Caption: Decision tree for selecting the appropriate pKa determination protocol based on compound solubility.

Pharmaceutical Implications[1][2][3]

Solubility & Formulation

At pH 7.4, unsubstituted pyrazole-propanol derivatives are typically neutral (99.9%).[1] To achieve IV formulation solubility, salts are often formed using strong acids (e.g., HCl, Methanesulfonic acid) to target the pyridine-like nitrogen (pKa ~2.5).

-

Recommendation: Screen salts with counter-ions that lower the pH of the diffusion layer (e.g., Mesylate) to maintain the protonated, soluble state.

Membrane Permeability

The "Rule of 5" suggests neutral compounds permeate best.[1]

-

If the derivative has a basic amine in the propanol chain (pKa ~9), it will be charged at pH 7.4 (Low Permeability).

-

Strategy: Introduce electron-withdrawing groups (F, Cl) on the pyrazole ring to lower the amine pKa toward 6–7, increasing the fraction of neutral species at physiological pH.

Receptor Binding

The pyrazole NH is a classic H-bond donor.[1] If the target receptor requires this interaction (e.g., hinge region of kinases), ensure that substituents do not increase acidity to the point where the NH deprotonates before binding (though pKa ~14 makes this rare under physiological conditions).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1048, Pyrazole.[1] Retrieved from [Link]

-

D. Kanamori et al. (2005). Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions.[2] Organic & Biomolecular Chemistry.[1][3][4] Retrieved from [Link]

-

N. U. S. A. et al. (2012). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.[1] Journal of Medicinal Chemistry (via NIH).[1] Retrieved from [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

F. A. S. et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (via NIH).[1] Retrieved from [Link]

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Technical Guide: Hydrogen Bonding Potential of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol in Crystal Structures

Part 1: Executive Summary

The molecule 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol represents a critical structural motif in medicinal chemistry, often utilized as a scaffold for kinase inhibitors and GPCR modulators. Its physicochemical behavior is governed by a delicate balance between the hydrophobic isopropyl-substituted pyrazole core and the hydrophilic hydroxypropyl tail.

Understanding the hydrogen bonding potential of this molecule is not merely an academic exercise; it is a prerequisite for predicting solubility , polymorphism , and bioavailability . This guide provides a strategic framework for analyzing, predicting, and validating the supramolecular assembly of this specific pyrazole-alcohol derivative.

Part 2: Molecular Architecture & Synthon Analysis

To predict the crystal structure, we must first deconstruct the molecule into its functional "handles" for non-covalent interactions.

Donor/Acceptor Audit

Unlike

| Site | Type | Strength | Hybridization | Notes |

| Hydroxyl (-OH) | Donor | Strong | Primary driver of assembly. Highly flexible due to propyl linker. | |

| Hydroxyl (-O-) | Acceptor | Moderate | Competes with Pyrazole N2. | |

| Pyrazole (N2) | Acceptor | Strong | The "pyridyl-like" nitrogen. Highly basic and directionally rigid. | |

| Isopropyl Group | Steric | N/A | Acts as a hydrophobic shield, preventing close packing around N1. |

The "Donor Deficit" Problem

The molecule possesses one strong donor (OH) but two strong acceptors (OH oxygen and Pyrazole N2). According to Etter’s Rules of Hydrogen Bonding :

-

All good proton donors and acceptors will be used in the crystal structure.

-

The best donor will pair with the best acceptor.[1]

Scientific Prediction: The

Part 3: Predictive Supramolecular Assembly

We can categorize the potential crystal packing motifs into three distinct scenarios based on the competition between intermolecular and intramolecular forces.

Scenario A: The Infinite Catemer (Most Probable)

Driven by the

-

Graph Set Notation:

(likely -

Driving Force: The basicity of the pyrazole nitrogen (

for conjugate acid) creates a steep electrostatic well for the hydroxyl proton.

Scenario B: The Intramolecular Ring

The flexible propyl linker (3 carbons) allows the terminal OH to fold back and bond with N2.

-

Geometry: Formation of a 7-membered ring (

motif). -

Consequence: If this intramolecular bond is stable, the molecule becomes "cryptic" to intermolecular H-bonding, leading to lower melting points and higher lipophilicity.

Scenario C: Hydrate Formation (Risk Factor)

Due to the "Donor Deficit" (1 donor : 2 acceptors), this molecule is a hydrate magnet . Water molecules can intercalate to satisfy the excess acceptor capacity of the hydroxyl oxygen.

-

Risk: High humidity during crystallization may yield a channel hydrate.

Visualization: H-Bonding Pathway Analysis

Figure 1: Logic flow for determining the dominant hydrogen-bonding motif. The interaction between the hydroxyl donor and pyrazole N2 acceptor is the statistically dominant pathway.

Part 4: Experimental Characterization Protocol

To validate the theoretical model, the following "Self-Validating" workflow is required. This protocol ensures that the observed structure is the thermodynamic stable form, not a kinetic artifact.

Crystallization Screening Matrix

Do not rely on a single solvent. The polarity of the solvent influences the

| Solvent Class | Specific Solvent | Objective | Expected Outcome |

| Non-Polar | Hexane / Toluene | Force intermolecular H-bonds | Tightly packed anhydrous forms. |

| Protic | Methanol / Ethanol | Compete for H-bonds | Solvates or slow growth of stable polymorphs. |

| Donor-Deficient | Acetone / DMSO | Block OH donor | Risk of amorphous solids; use for solubility testing only. |

| Wet | THF + 5% Water | Test Hydrate Propensity | Critical: Confirm if water incorporates into the lattice. |

Single Crystal X-Ray Diffraction (SC-XRD) Workflow

-

Mounting: Use Paratone-N oil to prevent dehydration if the crystal is a hydrate.

-

Data Collection: Collect at 100 K .

-

Reasoning: The propyl chain is flexible. Room temperature data will likely show high thermal ellipsoids (disorder), masking the precise H-bond geometry.

-

-

Refinement: Locate the Hydroxyl H-atom from the difference Fourier map. Do not place it geometrically. Its position is the definitive proof of the H-bond directionality.

Hirshfeld Surface Analysis

Once the CIF (Crystallographic Information File) is obtained, generate Hirshfeld surfaces to quantify the interactions.

-

Look for: Two distinct red spots on the

surface.-

Spot 1: The O-H donor.

-

Spot 2: The N2 acceptor.

-

-

Validation: If the N2 spot is missing, the structure is likely governed by intramolecular bonding (Scenario B).

Visualization: Experimental Workflow

Figure 2: Step-by-step characterization workflow ensuring rigorous validation of the solid-state structure.

Part 5: Implications for Drug Development

For researchers in the pharmaceutical sector, the crystal structure of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol has direct translational value:

-

Solubility Modulation:

-

If the crystal packs via Scenario A (Intermolecular Chains) , the lattice energy will be higher, potentially reducing solubility but increasing stability.

-

If Scenario B (Intramolecular) dominates, the effective surface area is reduced, increasing lipophilicity (LogP) and potentially membrane permeability.

-

-

Co-Crystal Design:

-

The "unused" acceptor capability of the hydroxyl oxygen makes this molecule an excellent candidate for co-crystallization with weak acids (e.g., fumaric acid) to engineer physicochemical properties.

-

-

Fragment Linking:

-

When using this motif as a fragment in larger drugs, the N2 nitrogen is the primary "anchor" point. Structural biologists should model this nitrogen as a water-mediated H-bond acceptor in protein pockets.

-

References

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

-

Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

-

Infantes, L., & Motherwell, W. D. S. (2004). Water clusters in organic molecular crystals. CrystEngComm, 6(73), 454-461. Link

- Voces-Foces, C., et al. (2009). Supramolecular structure of 1H-pyrazoles in the solid state. Journal of Molecular Structure, 929(1-3), 14-23.

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[2][3] Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(1-isopropyl-1H-pyrazol-3-yl)propan-1-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the reduction of ethyl 3-(1H-pyrazol-3-yl)propanoate to yield 3-(1H-pyrazol-3-yl)propan-1-ol, followed by a regioselective N-isopropylation. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering in-depth technical guidance, explanations for experimental choices, and robust referencing to established chemical literature.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anti-cancer properties. The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of its physicochemical and pharmacological properties. Specifically, N-alkylation of pyrazoles is a common strategy to introduce molecular diversity and modulate biological activity[1][2].

The target molecule, 3-(1-isopropyl-1H-pyrazol-3-yl)propan-1-ol, incorporates both an N-isopropyl group and a 3-propanol substituent. The N-isopropyl group can influence the compound's lipophilicity and metabolic stability, while the propanol side chain offers a handle for further chemical modifications. This guide details a reliable and reproducible synthetic route to this valuable intermediate.

Synthetic Strategy Overview

The synthesis of 3-(1-isopropyl-1H-pyrazol-3-yl)propan-1-ol is approached in a two-step sequence. The first step involves the synthesis of the key intermediate, 3-(1H-pyrazol-3-yl)propan-1-ol. This is achieved through the reduction of a commercially available or readily synthesized ester, ethyl 3-(1H-pyrazol-3-yl)propanoate. The second step is the regioselective N-alkylation of the pyrazole ring with an isopropyl group.

Caption: Overall synthetic workflow for 3-(1-isopropyl-1H-pyrazol-3-yl)propan-1-ol.

Part 1: Synthesis of 3-(1H-pyrazol-3-yl)propan-1-ol

This initial step focuses on the reduction of the ester functionality of ethyl 3-(1H-pyrazol-3-yl)propanoate to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation[3].

Materials and Reagents

| Reagent | Grade | Supplier |

| Ethyl 3-(1H-pyrazol-3-yl)propanoate | ≥95% | Commercial Source |

| Lithium aluminum hydride (LiAlH₄) | 2.0 M solution in THF | Commercial Source |

| Anhydrous tetrahydrofuran (THF) | DriSolv® | Commercial Source |

| Diethyl ether (Et₂O) | Anhydrous | Commercial Source |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial Source |

| Saturated aqueous sodium sulfate solution | N/A | Prepared in-house |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Prepared in-house |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercial Source |

| Hexanes | Reagent Grade | Commercial Source |

Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of ethyl 3-(1H-pyrazol-3-yl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: Slowly add lithium aluminum hydride (LiAlH₄, 2.0 M solution in THF, 1.5 eq) dropwise to the stirred solution over a period of 30 minutes. The addition should be controlled to maintain the internal temperature below 5 °C. The choice of LiAlH₄ is due to its high reactivity, which ensures a complete reduction of the ester[3].

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the volume of LiAlH₄ solution used in milliliters. This specific workup procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Filtration and Extraction: Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with additional THF (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-(1H-pyrazol-3-yl)propan-1-ol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to yield the pure product as a colorless oil or a low-melting solid.

Part 2: Synthesis of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol

The second step involves the N-alkylation of the pyrazole ring. The regioselectivity of this reaction is a key consideration, as alkylation can occur at either of the two nitrogen atoms. For unsymmetrical pyrazoles, the outcome is influenced by steric and electronic factors of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions such as the base and solvent used[4][5]. In this protocol, we employ a base-mediated alkylation which is a common and effective method for N-alkylation of pyrazoles[4][6].

Caption: General mechanism for the base-mediated N-alkylation of pyrazole.

Materials and Reagents

| Reagent | Grade | Supplier |

| 3-(1H-pyrazol-3-yl)propan-1-ol | As synthesized in Part 1 | N/A |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercial Source |

| Anhydrous N,N-dimethylformamide (DMF) | DriSolv® | Commercial Source |

| 2-Iodopropane (Isopropyl iodide) | 99% | Commercial Source |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | N/A | Prepared in-house |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercial Source |

| Water | Deionized | N/A |

| Brine | Saturated aqueous NaCl solution | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | Anhydrous | Commercial Source |

Experimental Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

-

Addition of Pyrazole: Cool the suspension to 0 °C. Add a solution of 3-(1H-pyrazol-3-yl)propan-1-ol (1.0 eq) in anhydrous DMF (10 mL) dropwise to the stirred suspension. The choice of a strong base like NaH ensures complete deprotonation of the pyrazole N-H, forming the more nucleophilic pyrazolate anion. DMF is a suitable polar aprotic solvent that can dissolve the pyrazolate salt[4].

-

Formation of Pyrazolate: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1 v/v).

-

Quenching: Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Extraction: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 25 mL) to remove DMF, and then with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two possible N-isopropyl regioisomers and any unreacted starting material. The major regioisomer is typically the one with the alkyl group on the less sterically hindered nitrogen.

Characterization Data

The final product, 3-(1-isopropyl-1H-pyrazol-3-yl)propan-1-ol, should be characterized by standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the propanol chain (triplets for the CH₂ groups), the pyrazole ring protons, and a broad singlet for the hydroxyl proton (which is D₂O exchangeable). |

| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the isopropyl group, the pro-panol chain, and the pyrazole ring. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (C₉H₁₆N₂O). |

| IR Spectroscopy | The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and C-H stretching vibrations for the alkyl groups. |

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely practiced synthetic methodologies in organic chemistry. The reduction of esters with LiAlH₄ is a standard and reliable transformation[3]. Similarly, the base-mediated N-alkylation of pyrazoles is a common strategy for their functionalization[4][6]. The progress of each reaction step can be conveniently monitored by TLC, allowing for real-time assessment and ensuring the reaction proceeds to completion before workup. The purification by flash column chromatography is a standard technique for isolating the desired product in high purity. The final characterization by spectroscopic methods provides definitive proof of the structure and purity of the synthesized 3-(1-isopropyl-1H-pyrazol-3-yl)propan-1-ol, thus validating the success of the synthesis.

References

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. html.rhhz.net [html.rhhz.net]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol [mdpi.com]

- 20. 3-(1H-pyrazol-3-yl)propan-1-ol | C6H10N2O | CID 53792375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. mdpi.com [mdpi.com]

- 25. asianpubs.org [asianpubs.org]

- 26. turkjps.org [turkjps.org]

- 27. WO2024174912A1 - Pyrazole carboxamide compound and use thereof - Google Patents [patents.google.com]

- 28. CAS 3920-50-1: Pyrazole-3-Carbaldehyde | CymitQuimica [cymitquimica.com]

- 29. epubl.ktu.edu [epubl.ktu.edu]

Using 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol as a building block in drug discovery

Application Note: Strategic Utilization of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol in Medicinal Chemistry

Executive Summary

This application note details the synthetic utility and pharmacophoric potential of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol (CAS: 1342849-55-1) as a high-value building block in drug discovery.

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, present in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). This specific building block offers a unique trifunctional advantage:

-

The Pyrazole Core: Acts as a robust bioisostere for phenyl or heteroaryl rings, offering improved metabolic stability and hydrogen-bonding capabilities.[1]

-

The N1-Isopropyl Group: Provides steric bulk and lipophilicity to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).

-

The C3-Propanol Chain: Serves as a flexible, functionalizable linker, allowing the molecule to "reach" solvent-exposed regions or couple with solubilizing moieties.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3-(1-propan-2-ylpyrazol-3-yl)propan-1-ol |

| CAS Number | 1342849-55-1 |

| Molecular Formula | C |

| Molecular Weight | 168.24 g/mol |

| CLogP | ~1.4 (Estimated) |

| H-Bond Donors/Acceptors | 1 / 2 |

| Physical State | Viscous liquid or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO, THF |

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment grower." The pyrazole-isopropyl motif often binds with high affinity to hydrophobic sub-pockets. The propanol chain acts as a vector for growing the fragment into adjacent binding sites without disrupting the core binding mode.

Linkerology and PROTACs

The 3-carbon alcohol chain provides a defined distance (~4–5 Å) for linking the pyrazole warhead to an E3 ligase ligand in PROTAC design. The primary alcohol is readily convertible to alkyl halides or tosylates for alkylation of E3 ligase binders (e.g., Thalidomide derivatives).

Synthetic Protocols

The following protocols are validated for high-yield functionalization of the alcohol handle while preserving the integrity of the pyrazole ring.

Protocol A: Activation via Mesylation (Conversion to Leaving Group)

Use Case: Prepares the molecule for nucleophilic displacement by amines (S

Reagents:

-

Substrate: 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)[2]

-

Triethylamine (TEA) (1.5 eq)[2]

-

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM (10 mL/g) under an inert atmosphere (N

or Ar). -

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add TEA (1.5 eq) dropwise. Stir for 10 minutes.

-

Activation: Add MsCl (1.2 eq) dropwise over 15 minutes, maintaining temperature < 5°C.

-

Note: The reaction is exothermic.[3] Rapid addition may generate impurities.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup: Quench with saturated NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na -

Stability: The resulting mesylate is moderately stable but should be used immediately in the next coupling step.

Protocol B: Mitsunobu Coupling (Ether Synthesis)

Use Case: Direct coupling to phenols or heterocycles to create ether-linked biaryl scaffolds.

Reagents:

-

Nucleophile: Phenol derivative or acidic heterocycle (1.1 eq)

-

Triphenylphosphine (PPh

) (1.5 eq) -

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Dissolution: Dissolve Alcohol, Nucleophile, and PPh

in anhydrous THF under N -

Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.[3]

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12–16 h).

-

Validation: Check LCMS for product mass. The major byproduct is triphenylphosphine oxide (TPPO).[4]

-

Purification: Concentrate and purify via flash chromatography.

-

Tip: If TPPO removal is difficult, triturate the crude residue with cold ether/hexane (TPPO precipitates out).

-

Protocol C: Oxidation to Aldehyde (Reductive Amination Precursor)

Use Case: Generating an aldehyde for reductive amination, allowing the introduction of diverse amine "tails".

Reagents:

Procedure:

-

Dissolve the alcohol in DCM at 0°C.

-

Add DMP portion-wise.

-

Warm to RT and stir for 2 hours.

-

Quench: Add saturated Na

S -

Isolation: Extract with DCM. The aldehyde is reactive; store under inert gas at -20°C or use immediately.

Visualizing the Synthetic Workflow

The following diagram illustrates the "Hub-and-Spoke" versatility of this building block.

Caption: Figure 1. Divergent synthetic pathways from the primary alcohol handle, enabling access to diverse chemotypes.

Quality Control & Handling

-

Storage: Store at 2–8°C. The pyrazole ring is stable, but the primary alcohol can slowly oxidize if exposed to air/light over long periods.

-

Hygroscopicity: The propanol chain imparts some hygroscopicity. Dry thoroughly before use in water-sensitive reactions (e.g., Mitsunobu).

-

NMR Validation:

-

H NMR (CDCl

-

H NMR (CDCl

References

-

PubChem. 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

-

Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[8][9] A review. Organic Preparations and Procedures International. (General Pyrazole Chemistry).[1][8][]

-

Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[11] Chemical Reviews. (Protocol Grounding). Available at: [Link]

-

Organic Syntheses. General Procedure for Mesylation of Alcohols. Org.[8][2][3][4][5] Synth. Coll. Vol. 3, p.366. (Protocol Grounding). Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. designer-drug.com [designer-drug.com]

- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]

Oxidation conditions for converting 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol to carboxylic acid

Executive Summary

The conversion of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol (Substrate 1 ) to its corresponding carboxylic acid, 3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid (Target 2 ), presents specific chemoselective challenges due to the presence of the nitrogen-containing heterocycle. While primary alcohol oxidation is a standard transformation, the electron-rich pyrazole ring and the basicity of the nitrogen atoms require carefully selected conditions to avoid halogenation, N-oxidation, or metal coordination.

This guide details three validated protocols ranging from Green Catalytic methods to Stepwise Precision routes.

| Method | Reagents | Key Advantage | Scale Suitability |

| A. Catalytic Green (Zhao) | TEMPO / NaClO₂ | One-pot, Mild, No Chlorination Risk | Production (>100g) |

| B. Stepwise Precision | Swern | Highest Selectivity, No Epimerization | Med-Chem (<10g) |

| C. Classic Baseline | Jones Reagent (CrO₃) | Fast, Robust (Acidic Media) | Lab Scale (<5g) |

Substrate Analysis & Chemoselectivity

Chemical Structure[1][2][3][4][5][6][7]

-

Substrate: 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol

-

Functionality: Primary aliphatic alcohol.

-

Heterocycle: 1,3-disubstituted pyrazole.[1]

-

N-Substituent: Isopropyl group (secondary alkyl).

Critical Process Parameters (CPPs)

-

Electrophilic Chlorination: The pyrazole ring is electron-rich. Oxidants generating high concentrations of hypochlorite (HOCl), such as standard TEMPO/Bleach (Anelli conditions), pose a high risk of chlorinating the pyrazole C4 position. Mitigation: Use Chlorine-free oxidants or scavengers.

-

N-Coordination: The pyrazole nitrogen (N2) has a lone pair capable of coordinating to transition metals (Pd, Pt, Ru), potentially poisoning catalytic hydrogenations or aerobic oxidations. Mitigation: Use metal-free oxidants or strongly acidic media where N is protonated.

-

Acid Sensitivity: The isopropyl group is relatively stable, but strong Lewis acids could theoretically trigger dealkylation under extreme forcing conditions.

Decision Matrix & Workflow

Figure 1: Strategic selection of oxidation method based on project phase and requirements.

Detailed Protocols

Method A: TEMPO-Catalyzed Chlorite Oxidation (Zhao Modification)

Best For: Scale-up, Green Chemistry, avoiding ring chlorination. Mechanism: TEMPO oxidizes the alcohol to the aldehyde. Sodium chlorite (NaClO₂) acts as the stoichiometric oxidant to convert the aldehyde to the acid, while simultaneously regenerating the oxidized TEMPO species. Hypochlorite (bleach) is catalytic only, minimizing side reactions.

Reagents

-

Substrate: 1.0 equiv

-

TEMPO: 0.02 equiv (2 mol%)

-

NaClO₂ (Sodium Chlorite): 2.0 equiv

-

NaOCl (Bleach): 0.02 equiv (2 mol%)

-

Phosphate Buffer (pH 6.8): 0.5 M solution

-

Solvent: Acetonitrile (MeCN) / Water (1:1)

Protocol

-

Charge: Dissolve substrate (10 mmol) in MeCN (25 mL) and Phosphate Buffer (25 mL).

-

Catalyst Addition: Add TEMPO (31 mg, 0.2 mmol). Heat to 35°C.

-

Oxidant Stream: Prepare a solution of NaClO₂ (1.81 g, 20 mmol) in water (10 mL). Simultaneously, prepare a dilute bleach solution (catalytic quantity).

-

Addition: Add the NaClO₂ solution dropwise over 1 hour. Crucial: Add the catalytic bleach at the very start to initiate the cycle.

-

Monitor: Stir at 35°C until HPLC shows <1% aldehyde intermediate.

-

Quench: Cool to 0°C. Add aqueous Na₂SO₃ (sodium sulfite) slowly to destroy excess oxidant (starch-iodide test should be negative).

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Why this works: The low concentration of active chlorine species prevents electrophilic attack on the pyrazole ring [1].

Method B: Stepwise Precision (Swern Pinnick)

Best For: High-value intermediates, absolute chemoselectivity. Logic: Isolating the aldehyde allows for purification before the final oxidation, ensuring high purity. The Pinnick oxidation is specifically designed to be "scavenger-assisted" to protect electron-rich rings.

Step 1: Swern Oxidation (Alcohol

Aldehyde)

-

Cool oxalyl chloride (1.1 equiv) in DCM to -78°C.

-

Add DMSO (2.2 equiv) dropwise (gas evolution). Stir 15 min.

-

Add Substrate (1.0 equiv) in DCM dropwise. Stir 30 min at -78°C.

-

Add Et₃N (5.0 equiv).[1] Warm to RT.

-

Quench with sat. NH₄Cl. Extract, wash, concentrate.[2] Use immediately in Step 2.

Step 2: Pinnick Oxidation (Aldehyde

Acid)

Reagents:

-

Aldehyde Intermediate: 1.0 equiv

-

NaClO₂: 1.5 equiv

-

NaH₂PO₄: 1.2 equiv

-

Scavenger: 2-Methyl-2-butene (3.0 equiv) or Resorcinol.

-

Solvent: t-BuOH / Water (3:1)

Protocol:

-

Dissolve aldehyde in t-BuOH/Water.

-

Add 2-methyl-2-butene . Note: This is the critical component. It traps the HOCl byproduct generated during the reaction, preventing pyrazole chlorination.

-

Add NaH₂PO₄ followed by NaClO₂ in portions.

-

Stir at RT for 2-4 hours.

-

Workup: The reaction mixture typically remains homogenous or slightly biphasic. Evaporate volatile t-BuOH. Acidify aqueous residue to pH 3. Extract with EtOAc.[2]

Figure 2: The role of the scavenger in Pinnick oxidation to prevent side-reactions.

Method C: Jones Oxidation (Chromium VI)

Best For: Small scale, rapid synthesis, acid-stable substrates. Warning: Generates toxic Chromium waste. Not suitable for GMP.

Protocol

-

Dissolve Substrate (1.0 equiv) in Acetone (0.1 M concentration).

-

Cool to 0°C.

-

Add Jones Reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color remains.

-

Observation: The solution will turn green (Cr³⁺ formation) initially.[3]

-

Stir 1 hour.

-

Quench: Add Isopropanol (excess) to consume remaining oxidant (solution turns completely green).

-

Workup: Decant acetone liquid from the chromium salts. Concentrate acetone. Partition residue between Water/EtOAc.

Chemical Insight: The high acidity of Jones reagent protonates the pyrazole nitrogen (pKa ~2.5), rendering the ring electron-deficient and highly resistant to oxidative degradation during the reaction [2].

Comparative Analysis

| Feature | Method A (Zhao/TEMPO) | Method B (Pinnick) | Method C (Jones) |

| Yield | 85-95% | 80-90% (over 2 steps) | 70-85% |

| Atom Economy | High | Moderate | Low |

| Toxicity | Low (Green) | Low | High (Cr) |

| Chemoselectivity | High (with buffer) | Very High | Moderate (Acidic) |

| Throughput | High (One-pot) | Low (Two-step) | High (Fast) |

Troubleshooting Guide

Issue: Incomplete Conversion (Stalled Aldehyde)

-

Cause: In TEMPO oxidations, the catalytic cycle can stall if the pH drops (deactivating TEMPO) or if the oxidant is consumed.

-

Solution: Check pH; add solid NaHCO₃ to maintain pH 7-8. Add a "spike" of fresh TEMPO (0.5 mol%) and NaOCl.

Issue: Chlorination of Pyrazole Ring (M+34 mass peak)

-

Cause: Excess HOCl concentration.

-

Solution:

-

In Method A : Ensure NaClO₂ is the primary oxidant, not Bleach.

-

In Method B : Increase equivalents of 2-methyl-2-butene (up to 5 equiv).

-

Switch: Use TEMPO/BAIB (Bis-acetoxyiodobenzene) in DCM/Water. This is a completely halogen-free system.

-

Issue: Metal Contamination

-

Cause: Pyrazoles bind metals.

-

Solution: If using Method C (Chromium), perform a final wash with an aqueous solution of EDTA or use a metal scavenger resin (e.g., SiliaMetS®) during the workup.

References

-

Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, vol. 64, no.[2][4] 7, 1999, pp. 2564–2566.

-

Tojo, G., and Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.

-

Pinnick, H. W., et al. "Oxidation of α,β-Unsaturated Aldehydes."[5][6] Tetrahedron, vol. 37, no. 11, 1981, pp. 2091-2096.

-

Organic Chemistry Portal. "TEMPO Mediated Oxidation."

Sources

- 1. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TEMPO [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing nucleophilic substitution reactions with 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol. The pyrazole moiety is a privileged scaffold in modern pharmacology, and the functionalization of its alkyl side chain is critical for modulating pharmacokinetic and pharmacodynamic properties. The primary challenge in these syntheses is the poor leaving group nature of the hydroxyl (-OH) group.[1][2] This guide details robust, field-proven protocols for the essential activation of the alcohol, followed by substitution with a range of synthetically valuable nucleophiles to generate halides, ethers, azides, amines, and nitriles. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Core Principles: Overcoming the Hydroxyl Hurdle

The direct displacement of a hydroxyl group by a nucleophile is energetically unfavorable because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[3] Therefore, successful nucleophilic substitution at the propyl chain of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol requires a strategic activation of the alcohol. This guide focuses on two primary, highly effective strategies.

Strategy A: Conversion to a Superior Leaving Group (Two-Step Protocol)

This classic and reliable approach involves chemically modifying the hydroxyl group into a moiety that is a weaker base and thus a better leaving group. The most common transformations are:

-

Sulfonate Esters (Tosylates, Mesylates): Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) converts the alcohol into a tosylate. The resulting tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group.[1]

-

Alkyl Halides: Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) effectively replace the hydroxyl group with a halide, which is a good leaving group for subsequent Sₙ2 reactions.[4][5]

Strategy B: In Situ Activation (One-Pot Protocol)

This strategy activates the alcohol within the reaction mixture, allowing for a direct, one-pot substitution.

-

The Mitsunobu Reaction: This powerful reaction facilitates the substitution of primary and secondary alcohols with a wide array of acidic nucleophiles (pKa < 13) under mild, neutral conditions.[6] It employs a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to convert the hydroxyl group into an alkoxyphosphonium salt in situ. This intermediate is then readily displaced by the nucleophile in an Sₙ2 fashion, leading to a clean inversion of stereochemistry if the carbon is chiral.[7][8]

Visualizing the Synthetic Pathways

The following diagram illustrates the central role of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol as a precursor to various functionalized derivatives through strategic activation and nucleophilic substitution.

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. digscholarship.unco.edu [digscholarship.unco.edu]

- 8. Mitsunobu Reaction [organic-chemistry.org]

Application Note: Strategic Functionalization of the Pyrazole Ring in 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Pyrazole Scaffold and Rationale for Functionalization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1][2][3][4] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of structural rigidity, metabolic stability, and versatile hydrogen bonding capabilities. The compound 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol is a valuable starting material, featuring key substitution points: an N-isopropyl group to modulate solubility and steric profile, and a C3-hydroxypropyl chain that can serve as a linker or pharmacophoric element.

Functionalization of the pyrazole ring itself is critical for modulating the biological activity, pharmacokinetic properties, and target selectivity of drug candidates.[5][6] This guide provides a detailed technical overview and actionable protocols for the selective introduction of new functional groups onto the C4 and C5 positions of this specific pyrazole core, with a focus on explaining the strategic rationale behind each experimental choice.

Core Strategic Considerations: Regioselectivity and Functional Group Compatibility

Before attempting functionalization, two key aspects must be addressed to ensure predictable and high-yielding outcomes: the inherent reactivity of the pyrazole ring and the presence of the reactive propanol side chain.

Regioselectivity of the Pyrazole Ring

The pyrazole ring in the target molecule has two available positions for functionalization: C4 and C5. The N1 and C3 positions are already substituted. In N-alkylated pyrazoles, electrophilic aromatic substitution is overwhelmingly directed to the C4 position.[7][8][9][10] This is due to the electronic nature of the diazole system, where the C4 position is the most electron-rich and thus the most nucleophilic. Direct C-H functionalization methods can be tuned to target either the C4 or C5 position, often dictated by the choice of catalyst and directing group.[11][12]

Figure 2: General synthetic workflow for pyrazole functionalization.

Protocol 3.1: Alcohol Protection with TBDMS

-

Principle: The nucleophilic alcohol is converted to a bulky silyl ether, rendering it unreactive towards subsequent reagents. Imidazole acts as a mild base to deprotonate the alcohol and catalyze the reaction.

-

Materials:

-

3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

-

Imidazole (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the starting alcohol and imidazole in anhydrous DMF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TBDMS-Cl portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the TBDMS-protected pyrazole.

-

-

Expected Outcome: A colorless oil. Successful protection is confirmed by the appearance of a large singlet around 0 ppm (Si-(CH₃)₂) and another singlet around 0.9 ppm (Si-C(CH₃)₃) in the ¹H NMR spectrum.

Protocol 3.2: C4-Halogenation (Bromination)

-

Principle: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine. The reaction proceeds regioselectively at the electron-rich C4 position. [9][13][14]* Materials:

-

TBDMS-protected pyrazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Anhydrous Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolve the TBDMS-protected pyrazole in anhydrous MeCN in a flask protected from light.

-

Add NBS in one portion at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude 4-bromo-TBDMS-pyrazole is often pure enough for the next step, but can be purified by column chromatography if necessary.

-

-

Expected Outcome: A slightly yellow oil or solid. Confirmation is achieved by the disappearance of the C4-H proton signal (typically a singlet around 6.0 ppm) in the ¹H NMR spectrum and a characteristic isotopic pattern for bromine in the mass spectrum.

Protocol 3.3: C4-Nitration

-

Principle: Electrophilic nitration at the C4 position using a mixture of nitric and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). [10][15][16]* Materials:

-

TBDMS-protected pyrazole (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

-

Procedure:

-

Add the TBDMS-protected pyrazole to concentrated sulfuric acid at 0 °C with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Slowly add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature at 0 °C.

-

Stir at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the 4-nitro-TBDMS-pyrazole.

-

-

Expected Outcome: A yellow solid. The successful nitration is confirmed by the absence of the C4-H proton signal in the ¹H NMR spectrum and the presence of characteristic symmetric and asymmetric stretching bands for the nitro group in the IR spectrum (approx. 1520 and 1340 cm⁻¹).

Protocol 3.4: C4-Formylation (Vilsmeier-Haack)

-

Principle: The Vilsmeier reagent, an electrophilic iminium cation generated in situ from phosphorus oxychloride (POCl₃) and DMF, reacts with the electron-rich pyrazole at C4 to introduce a formyl (aldehyde) group after hydrolysis. [17][18][19]This reaction requires an N-substituted pyrazole, making our substrate ideal. [20]* Materials:

-

TBDMS-protected pyrazole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried, nitrogen-purged flask, cool anhydrous DMF to 0 °C.

-

Slowly add POCl₃ dropwise with vigorous stirring. A solid may form. Stir for 30 minutes at 0 °C to allow for complete formation of the Vilsmeier reagent.

-

Add a solution of the TBDMS-protected pyrazole in a small amount of anhydrous DMF dropwise to the reagent.

-

Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

-

Cool the mixture to 0 °C and carefully pour it onto crushed ice.

-

Basify the solution to pH 8-9 with aqueous sodium hydroxide.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate and purify by column chromatography to afford the 4-formyl-TBDMS-pyrazole.

-

-

Expected Outcome: A pale yellow solid. Successful formylation is evident by the appearance of a new singlet for the aldehyde proton around 9.8-10.0 ppm in the ¹H NMR spectrum.

Protocol 3.5: C4-Arylation via Suzuki-Miyaura Cross-Coupling

-

Principle: A palladium-catalyzed cross-coupling reaction between the 4-bromo-TBDMS-pyrazole (Protocol 3.2) and an arylboronic acid to form a new C-C bond. This is a highly versatile method for introducing diverse aryl and heteroaryl moieties. [21][22]* Materials:

-

4-Bromo-TBDMS-pyrazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water, 4:1)

-

-

Procedure:

-

To a flask, add the 4-bromo-TBDMS-pyrazole, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent system, followed by the palladium catalyst.

-

Heat the mixture to 90-100 °C and stir for 8-12 hours, or until TLC indicates consumption of the starting bromide.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to isolate the 4-aryl-TBDMS-pyrazole.

-

-

Expected Outcome: A solid product. Confirmation is achieved by the appearance of new aromatic proton signals in the ¹H NMR spectrum and a molecular ion peak in the mass spectrum corresponding to the coupled product.

Figure 3: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Protocol 3.6: TBDMS Deprotection

-

Principle: Cleavage of the silicon-oxygen bond using a fluoride ion source, which has a very high affinity for silicon. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation.

-

Materials:

-

TBDMS-protected functionalized pyrazole (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the TBDMS-protected pyrazole in anhydrous THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the final functionalized alcohol.

-

-

Expected Outcome: The final product, a functionalized alcohol. Deprotection is confirmed by the disappearance of the silyl group signals in the ¹H NMR spectrum and the reappearance of a broad singlet for the -OH proton.

Summary and Outlook

The functionalization of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol can be achieved in a highly controlled and regioselective manner. The strategic sequence of alcohol protection, C4-electrophilic substitution, and subsequent deprotection provides a reliable pathway to a variety of derivatives. The C4-bromo derivative serves as a versatile linchpin, enabling access to a vast chemical space through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. These protocols provide a robust foundation for researchers in drug discovery to generate novel analogues for structure-activity relationship (SAR) studies.

References

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. J. Am. Chem. Soc.[Link]

-

Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Can. J. Chem.[Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Future Med. Chem. Res.[Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

-

Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Synth. Commun.[Link]

-

Protecting Groups For Alcohols. Chemistry Steps. [Link]

-

Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

-

Protecting groups in organic synthesis. NPTEL. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Org. Biomol. Chem.[Link]

-

Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Water. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]

-

Pyrazole Scaffold: an Emerging Privileged Scaffold in Drug Discovery. Future Med. Chem.[Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Med. Chem.[Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synth. Commun.[Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. J. Org. Chem.[Link]

-

REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Can. J. Chem.[Link]

-

Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. Chem. Sci.[Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett.[Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. JACS Au. [Link]

-

Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Org. Lett.[Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials (Basel). [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

Nitropyrazoles (review). ResearchGate. [Link]

-

Halogenation of N-oxygenated pyrazoles. J. Org. Chem.[Link]

-

Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. [Link]

-

Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles. Org. Lett.[Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Org. Lett.[Link]

-

Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

-

Synthesis and Properties of Pyrazoles. Chemistry. [Link]

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorg. Chem.[Link]

-

Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. [Link]

-

Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. J. Org. Chem.[Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.jp]

- 13. tandfonline.com [tandfonline.com]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. html.rhhz.net [html.rhhz.net]

- 22. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Esterification of 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol for Drug Discovery

Introduction: The Strategic Role of Esterification in Pyrazole-Based Drug Development

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including celecoxib (an anti-inflammatory agent) and sildenafil (a phosphodiesterase inhibitor).[1] Their versatile biological activities make them privileged scaffolds in the development of novel therapeutics for oncology, inflammation, and infectious diseases.[2][3]

The journey from a promising bioactive scaffold to a viable drug candidate often involves meticulous structural modifications to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Esterification of parent alcohol functionalities is a paramount strategy in this process. It allows for the creation of prodrugs with enhanced lipophilicity for better membrane permeability, improved stability, or tailored release kinetics.

This guide provides an in-depth analysis and detailed protocols for the esterification of a key building block, 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol. We will explore three robust and widely adopted synthetic methodologies, dissecting the causality behind procedural choices to empower researchers in drug development to select and execute the optimal strategy for their specific molecular objectives.

Part 1: Method Selection - A Rationale-Driven Approach

The substrate, 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol, features a primary alcohol, which is generally reactive and amenable to various esterification conditions.[4] However, the presence of the pyrazole ring necessitates a careful selection of reagents to avoid potential side reactions. Below, we evaluate three field-proven methods.

| Method | Principle | Advantages | Considerations & Disadvantages | Best Suited For |

| Method A: Fischer-Speier Esterification | Acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] | High atom economy, inexpensive reagents (acid and alcohol), suitable for large-scale synthesis.[7] | Reversible reaction requiring strategies to drive equilibrium (excess reagent or water removal).[7][8] Requires heat and strong acid, which may not be suitable for sensitive substrates. | Large-scale synthesis of simple, robust esters where substrate stability is not a concern. |

| Method B: Acylation with Acyl Chlorides | Nucleophilic acyl substitution using a highly reactive acyl chloride. | Fast, high-yielding, and irreversible reaction.[9] | Generates corrosive HCl gas, requiring a stoichiometric base (e.g., pyridine, triethylamine) to neutralize.[9] Acyl chlorides are moisture-sensitive. | Rapid, small-to-medium scale synthesis when the corresponding acyl chloride is readily available. |

| Method C: Steglich Esterification | Mild, coupling agent-mediated esterification at room temperature.[10][11] | Proceeds under neutral, mild conditions, ideal for acid- or heat-sensitive substrates.[11][12] High yields for sterically hindered alcohols.[13] | Uses stoichiometric coupling agents (DCC, EDC) that produce byproducts (DCU, EDU) requiring careful purification. Reagents are more expensive. | Synthesis of complex, sensitive, or high-value esters where preserving functional group integrity is critical. |

Part 2: Detailed Protocols and Mechanistic Insights

This section provides step-by-step protocols for each esterification method. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

General Workflow for Synthesis and Analysis

The overall process for each method follows a similar logical progression from reaction setup to final product characterization.

Caption: General experimental workflow from preparation to product analysis.

Method A: Fischer-Speier Esterification

Principle: This reaction relies on the acid-catalyzed activation of the carboxylic acid, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. The reaction is an equilibrium, and to achieve high yields, water must be removed, or a large excess of one reactant must be used.[6][7][8]

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of 3-(1-Isopropyl-1h-pyrazol-3-yl)propyl acetate

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol | 168.24 | 1.00 g | 5.94 | 1.0 |

| Glacial Acetic Acid | 60.05 | 17.0 mL | 300 | ~50 |

| Concentrated H₂SO₄ | 98.08 | ~5 drops | - | Catalyst |

| Toluene | - | 20 mL | - | Solvent |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol (1.00 g, 5.94 mmol) and toluene (20 mL).

-

Reagent Addition: Add glacial acetic acid (17.0 mL, ~50 equiv.). While stirring, carefully add 5 drops of concentrated sulfuric acid.

-

Expert Insight: Using a large excess of acetic acid helps drive the equilibrium towards the product. Toluene forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.[8]

-

-

Reaction: Heat the mixture to reflux (oil bath temperature ~120-130 °C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.

-

Caution: CO₂ evolution will occur. Add slowly and vent the funnel frequently.

-

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure ester.[14][15]

Method B: Acylation with an Acyl Chloride

Principle: The high electrophilicity of the acyl chloride carbonyl carbon allows for rapid, irreversible reaction with the alcohol nucleophile. A non-nucleophilic base is required to neutralize the HCl byproduct, preventing protonation of the starting alcohol and promoting the reaction.[9][16]

Caption: Mechanism of Esterification with an Acyl Chloride.

Protocol: Synthesis of 3-(1-Isopropyl-1h-pyrazol-3-yl)propyl benzoate

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol | 168.24 | 1.00 g | 5.94 | 1.0 |

| Benzoyl Chloride | 140.57 | 0.76 mL | 6.53 | 1.1 |

| Pyridine | 79.10 | 0.96 mL | 11.88 | 2.0 |

| Dichloromethane (DCM), anhydrous | - | 30 mL | - | Solvent |

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol (1.00 g, 5.94 mmol) and anhydrous DCM (30 mL). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add pyridine (0.96 mL, 11.88 mmol) via syringe. Then, add benzoyl chloride (0.76 mL, 6.53 mmol) dropwise over 5 minutes.

-

Expert Insight: The reaction is exothermic. Slow addition at 0 °C helps control the reaction rate. Pyridine acts as a base to scavenge HCl and also as a nucleophilic catalyst. Anhydrous conditions are critical as acyl chlorides react readily with water.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Workup: Quench the reaction by slowly adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 15-30% ethyl acetate in hexanes).

Method C: Steglich Esterification

Principle: This method uses a carbodiimide (DCC or EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[13] A catalytic amount of 4-dimethylaminopyridine (DMAP) intercepts this intermediate to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle prevents side reactions and allows the esterification to proceed under very mild conditions.[10]

Caption: Catalytic Cycle of the Steglich Esterification.

Protocol: Synthesis of 3-(1-Isopropyl-1h-pyrazol-3-yl)propyl 4-nitrobenzoate

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol | 168.24 | 1.00 g | 5.94 | 1.0 |

| 4-Nitrobenzoic acid | 167.12 | 1.09 g | 6.53 | 1.1 |

| DCC | 206.33 | 1.47 g | 7.13 | 1.2 |

| DMAP | 122.17 | 73 mg | 0.59 | 0.1 |

| Dichloromethane (DCM), anhydrous | - | 40 mL | - | Solvent |

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-nitrobenzoic acid (1.09 g, 6.53 mmol), 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol (1.00 g, 5.94 mmol), and DMAP (73 mg, 0.59 mmol) in anhydrous DCM (40 mL).

-